1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine
Overview
Description
1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a diphenylmethyl group and a trichlorobenzenesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Diphenylmethylpiperazine: This step involves the reaction of diphenylmethanol with piperazine in the presence of a suitable catalyst.
Sulfonylation: The diphenylmethylpiperazine is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
The reaction conditions for these steps usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. Continuous flow synthesis of sulfonyl chlorides, for example, can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides or sulfonyl azides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and zirconium tetrachloride.
Reduction: Lithium aluminum hydride.
Substitution: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Corresponding alcohols or amines.
Substitution: Sulfonamides or sulfonyl azides.
Scientific Research Applications
1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diphenylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can be compared with other sulfonyl piperazines, such as:
1-(Diphenylmethyl)-4-(benzenesulfonyl)piperazine: Lacks the trichloro substitution, which may affect its reactivity and binding properties.
1-(Diphenylmethyl)-4-(4-chlorobenzenesulfonyl)piperazine: Contains a single chlorine atom, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-4-(2,3,4-trichlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl3N2O2S/c24-19-11-12-20(22(26)21(19)25)31(29,30)28-15-13-27(14-16-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,23H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIRHDDLXVILQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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